
beta-Cyclodextrin sulfate
Overview
Description
Beta-cyclodextrin sulfate (S-β-CD) is a sulfated derivative of β-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units linked by α-1,4-glycosidic bonds. Sulfation introduces negatively charged sulfate groups (-SO₃⁻) onto the hydroxyl groups of β-CD, significantly altering its physicochemical properties. This modification enhances water solubility, reduces hemolytic activity, and improves biocompatibility compared to unmodified β-CD . S-β-CD is synthesized via sulfonation reactions, and its degree of sulfation (DS) varies depending on reaction conditions, which can influence its binding capacity and applications in pharmaceuticals, environmental remediation, and analytical chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta-cyclodextrin sulfate typically involves the sulfonation of beta-cyclodextrin using sulfamic acid as a sulfonating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of sulfate groups. The process involves dissolving beta-cyclodextrin in water, adding sulfamic acid, and maintaining the reaction mixture at an elevated temperature for a specific duration .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product. The synthesized this compound is then purified using techniques such as size-exclusion chromatography and characterized by spectroscopic methods .
Chemical Reactions Analysis
Characterization Techniques
The synthesized beta-cyclodextrin sulfate is characterized using several analytical techniques:
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Fourier Transform Infrared Spectroscopy (FTIR) : This technique identifies functional groups present in the compound by measuring the absorption of infrared light.
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Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides information about the molecular structure and dynamics of the compound.
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Thermal Analysis : Techniques like Thermogravimetric Analysis (TGA) assess the thermal stability and composition of the compound.
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Inductively Coupled Plasma Optical Emission Spectroscopy (ICP-OES) : This is used to determine the sulfur content in the sulfated product .
Mechanistic Insights
The mechanisms underlying these reactions often involve:
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Inclusion Complex Formation : this compound forms transient complexes with substrates, altering their reactivity and selectivity during chemical transformations.
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Hydrogen Bonding : Intermolecular hydrogen bonding between S-β-CD and substrates plays a crucial role in stabilizing transition states during reactions .
Data Table of Catalytic Reactions
Entry | Catalyst | Substrate | Reaction Conditions | Time | Yield (%) |
---|---|---|---|---|---|
1 | S-β-CD | Cinnamaldehyde | Water, 333 K | 90 min | 69 |
2 | S-β-CD | Cloperastine | HPLC Conditions | 15 min | 3.14 (resolution) |
3 | Cu@TSC-S-β-CD | Nitroarene | Water, NaBH4 at 50 °C | 30 min | 99 |
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Delivery Systems
β-CyD-sul has been extensively studied for its role in enhancing the solubility and bioavailability of poorly soluble drugs. Its ability to form inclusion complexes with various pharmaceutical compounds allows for improved drug delivery profiles. For instance, studies have shown that β-CyD-sul can effectively complex with cationic drugs like chlorpromazine, leading to reduced hemolytic activity compared to parent β-CD . This property is crucial in minimizing side effects associated with drug administration.
1.2 Controlled Release Formulations
The modification of β-CD to create β-CyD-sul facilitates controlled release formulations. By altering the disassociation equilibrium towards complexation, sustained release effects can be achieved. This application is particularly beneficial for drugs requiring prolonged therapeutic effects without frequent dosing .
Biomedical Applications
2.1 Antiviral Properties
Research has indicated that sulfonated cyclodextrins, including β-CyD-sul, exhibit antiviral activity against HIV by inhibiting viral replication and entry into host cells. The mechanisms involve the sequestration of cholesterol, which is essential for viral membrane integrity and function . Although not yet marketed for therapeutic use, these findings highlight the potential of β-CyD-sul in developing antiviral agents.
2.2 Antimicrobial Activity
β-CyD-sul has demonstrated antimicrobial properties, making it a candidate for applications in wound dressings and tissue engineering. Its ability to modulate the release of antimicrobial agents can enhance the efficacy of treatments aimed at preventing infections in clinical settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of beta-cyclodextrin sulfate involves its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of this compound can encapsulate hydrophobic molecules, enhancing their solubility and stability. This property is particularly useful in drug delivery, where this compound can improve the bioavailability of hydrophobic drugs by forming stable inclusion complexes .
Comparison with Similar Compounds
Comparison with Similar Cyclodextrin Derivatives
Structural and Functional Differences
Property | S-β-CD (Beta-Cyclodextrin Sulfate) | HP-β-CD (2-Hydroxypropyl-β-CD) | SBE-β-CD (Sulfobutylether-β-CD) | Native β-CD |
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Substitution Groups | Sulfate (-SO₃⁻) | Hydroxypropyl (-CH₂CHOHCH₃) | Sulfobutylether (-(CH₂)₄SO₃⁻) | None (unmodified) |
Charge | Anionic | Neutral | Anionic | Neutral |
Solubility (in water) | High (>500 mg/mL) | Very High (>600 mg/mL) | High (>500 mg/mL) | Low (~18 mg/mL) |
Hemolytic Activity | Low (due to reduced membrane disruption) | Moderate | Low | High |
Primary Applications | Drug delivery, enzyme inhibition, environmental adsorption | Drug solubilization, protein stabilization | Parenteral formulations (e.g., IV drugs) | Limited due to toxicity |
Regulatory Status | Experimental | USP-NF, Ph.Eur. | USP-NF | Ph.Eur., USP-NF |
Host-Guest Interaction Mechanisms
- S-β-CD : The sulfate groups enhance electrostatic interactions with positively charged guest molecules (e.g., cationic drugs, peptides). This property is exploited in capillary electrophoresis for chiral separations and in drug formulations to improve solubility and stability .
- HP-β-CD: Neutral hydroxypropyl groups increase hydrophobicity, favoring inclusion complexation with non-polar compounds (e.g., steroids, lipophilic drugs). It is widely used in oral and topical formulations .
- SBE-β-CD: Combines sulfobutyl groups for solubility and reduced toxicity. Its anionic nature supports ionic interactions, making it suitable for intravenous delivery (e.g., antiviral drugs like remdesivir) .
Industrial and Pharmaceutical Relevance
- Drug Solubilization :
- Environmental Applications : S-β-CD’s sulfate groups improve adsorption of cationic pollutants (e.g., heavy metals) compared to neutral derivatives .
- Analytical Chemistry : S-β-CD is used in capillary electrophoresis for enantiomer separation due to its charged cavity .
Key Research Findings
Mechanistic Studies
- S-β-CD inhibits sodium dodecyl sulfate (SDS) micelle formation by encapsulating SDS monomers, altering reaction pathways (e.g., shifting homolytic to heterolytic dediazoniation mechanisms) .
- Complexation with S-β-CD modifies flavor release in food systems, mimicking fat-like retention of hydrophobic compounds (e.g., ethyl octanoate) .
Clinical Advancements
- SBE-β-CD is FDA-approved for intravenous use, while S-β-CD remains experimental but shows promise in reducing lysosomal storage toxins (e.g., in Niemann-Pick disease) .
Biological Activity
Beta-cyclodextrin sulfate (β-CDS) is a modified form of beta-cyclodextrin (β-CD), a cyclic oligosaccharide composed of seven glucose units. The sulfate modification enhances its biological activity, making it a compound of interest in various therapeutic applications, particularly in immunology and drug delivery. This article explores the biological activity of β-CDS, including its mechanisms, therapeutic applications, and case studies.
Structure and Properties
Chemical Structure:
- Molecular Formula: CHOS
- Molecular Weight: Varies with the degree of sulfation
- Hydrophilicity: Increased due to sulfate groups, enhancing solubility in aqueous environments.
Physical Properties:
- Solubility: β-CDS exhibits improved solubility compared to native β-CD due to the presence of sulfate groups, which interact favorably with water molecules.
- Charge Density: The biological activity is influenced by the charge density on the surface, which is dependent on the number of sulfate groups attached.
Mechanisms of Biological Activity
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Complement System Inhibition:
- β-CDS has been shown to inhibit the complement system, a part of the immune response that can lead to inflammation and tissue damage. This inhibition is crucial for treating conditions like rheumatoid arthritis and systemic lupus erythematosus .
- The mechanism involves binding to complement proteins, thereby preventing their activation and subsequent inflammatory cascade.
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Drug Delivery Enhancement:
- As a carrier molecule, β-CDS can form inclusion complexes with hydrophobic drugs, improving their solubility and bioavailability. This property is particularly beneficial in veterinary medicine where poorly soluble drugs need effective delivery systems .
- Studies have demonstrated significant improvements in drug efficacy when complexed with β-CDS, leading to reduced dosages and minimized side effects .
- Antimicrobial Activity:
Therapeutic Applications
The therapeutic applications of β-CDS are diverse, primarily due to its ability to modulate biological processes:
- Immunological Disorders:
- Veterinary Medicine:
- Inflammatory Diseases:
Case Studies
Properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O56S7/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77)/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDDAIKYFLAHSD-FOUAGVGXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)COS(=O)(=O)O)O)O)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H70O56S7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1695.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | beta-Cyclodextrin, sulfated sodium salt | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20321 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
120825-98-1, 37191-69-8 | |
Record name | beta-Cyclodextrin, heptakis(hydrogen sulfate) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120825981 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .beta.-Cyclodextrin, hydrogen sulfate, sodium salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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